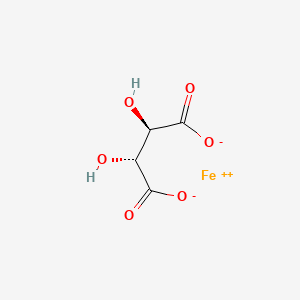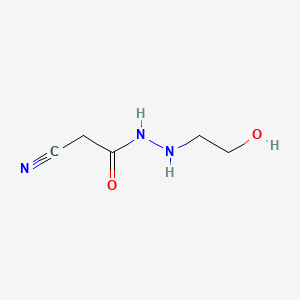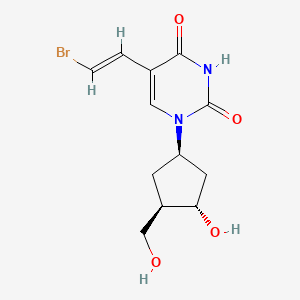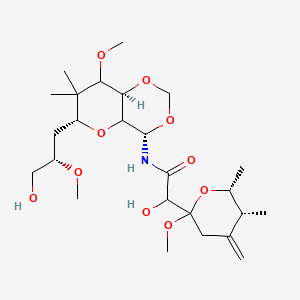![molecular formula C57H98O24 B1240366 3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid CAS No. 179041-27-1](/img/structure/B1240366.png)
3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brasilinolide A is a 32-membered macrolide antibiotic isolated from the fermentation broth of the bacterium Nocardia brasiliensis . This compound is known for its potent immunosuppressive and antifungal properties . Brasilinolide A has a highly hydroxylated macrolide scaffold, which makes it an architecturally complex molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brasilinolide A involves a highly convergent strategy, utilizing a range of asymmetric aldol/reduction sequences and catalytic protocols . The controlled preparation of suitable C1–C19 and C20–C38 acyclic fragments, containing seven and twelve stereocentres respectively, is first achieved . An adventurous C19–C20 fragment union is then explored to construct the entire carbon chain of the brasilinolides . This pivotal coupling step is performed in a complex boron-mediated aldol reaction to install the required C19 hydroxyl stereocentre .
Industrial Production Methods
Industrial production of Brasilinolide A involves the fermentation of Nocardia brasiliensis . The fermentation broth is then processed to isolate the compound . This method is preferred due to the complexity of the synthetic routes and the need for high stereochemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Brasilinolide A undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) and potassium osmate (K2OsO2(OH)4) are used.
Reduction: Boron-mediated aldol reactions are commonly employed.
Substitution: Various catalytic protocols are used for fragment assembly.
Major Products Formed
The major products formed from these reactions include highly hydroxylated macrolide scaffolds and various brasilinolide congeners .
Applications De Recherche Scientifique
Brasilinolide A has several scientific research applications due to its unique properties:
Mécanisme D'action
Brasilinolide A exerts its effects through its potent immunosuppressive and antifungal activities . The compound is structurally characterized by an unusual modified 2-deoxy-L-fucose attached to a type I polyketide macrolactone . This structure allows it to interact with specific molecular targets and pathways involved in immune response and fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Brasilinolide B
- Brasilinolide C
- Caniferolide A
- Caniferolide B
- Stambomycin A
- Stambomycin B
Uniqueness
Brasilinolide A is unique due to its highly hydroxylated macrolide scaffold and its potent immunosuppressive and antifungal properties . Unlike other similar compounds, Brasilinolide A has a specific structural arrangement that allows for its unique biological activities .
Propriétés
Numéro CAS |
179041-27-1 |
|---|---|
Formule moléculaire |
C57H98O24 |
Poids moléculaire |
1167.4 g/mol |
Nom IUPAC |
3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-,41?,42+,43?,44?,49?,50?,51?,52?,53?,54?,55?,56-,57-/m1/s1 |
Clé InChI |
MVSIZSYJQDRVAV-FSWGJMNFSA-N |
SMILES |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
SMILES isomérique |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(C[C@@H]4C[C@@H]([C@H]([C@](O4)(CC(C(CCC(CC(CC(C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
SMILES canonique |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Synonymes |
asilinolide A brasilinolide-A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)












